molecular formula C14H20ClNO2 B1583487 Dimethylaminoethyl acrylate benzyl chloride CAS No. 46830-22-2

Dimethylaminoethyl acrylate benzyl chloride

Cat. No.: B1583487
CAS No.: 46830-22-2
M. Wt: 269.77 g/mol
InChI Key: ZGCZDEVLEULNLJ-UHFFFAOYSA-M
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Description

Structural Characterization

Molecular Architecture and IUPAC Nomenclature

The IUPAC name for this compound is benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride, derived from its quaternary ammonium structure and acrylate ester group. The molecular formula C₁₄H₂₀ClNO₂ corresponds to a molecular weight of 269.77 g/mol .

Structural Features :

  • Quaternary ammonium center : A benzyl group and two methyl groups bonded to a nitrogen atom, generating a cationic charge.
  • Acrylate ester : A vinyl group (C=C) conjugated to an ester linkage (C=O), connected via an ethyl oxide bridge to the quaternary ammonium.
  • Counterion : Chloride ion (Cl⁻) balancing the cationic charge.
Property Value/Description Source
Molecular formula C₁₄H₂₀ClNO₂
Molecular weight 269.77 g/mol
Physical state Liquid (colorless to yellowish)
Density 1.13 g/cm³ (20°C)
Solubility Completely miscible with water

Spectroscopic Profiling

Spectroscopic techniques provide critical insights into the compound’s functional groups and molecular interactions.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR : Key signals include peaks for the benzyl protons (δ 7.0–7.5 ppm), acrylate vinyl protons (δ 5.8–6.4 ppm), and ethyl oxide protons (δ 3.5–4.2 ppm). The quaternary ammonium methyl groups resonate at δ 2.5–3.0 ppm.
  • ¹³C NMR : Acrylate carbonyl (δ ~170 ppm), vinyl carbons (δ 120–130 ppm), and benzyl carbons (δ 125–140 ppm).
Fourier Transform Infrared (FT-IR)
  • C=O Stretch : Strong absorption at ~1700 cm⁻¹ (acrylate ester).
  • C=C Stretch : Peaks at ~1630 cm⁻¹ (acrylate vinyl group).
  • N–C Stretch : Bands near ~1200 cm⁻¹ (quaternary ammonium).
Mass Spectrometry
  • Electrospray Ionization (ESI) : Molecular ion peak at m/z 269.77 [M]⁺ . Fragments correspond to loss of Cl⁻ (m/z 234.77) and acrylate group (m/z 136.1).
Spectroscopic Method Key Peaks/Signals Functional Group Observed
¹H NMR δ 7.0–7.5 (benzyl), δ 5.8–6.4 (vinyl) Aromatic, acrylate
FT-IR 1700 cm⁻¹ (C=O), 1630 cm⁻¹ (C=C) Ester, vinyl
Mass Spec (ESI) m/z 269.77 [M]⁺, m/z 234.77 [M–Cl]⁺ Molecular ion, fragmentation

Crystallographic Analysis and Conformational Dynamics

Dimethylaminoethyl acrylate benzyl chloride exists as a liquid at room temperature, precluding X-ray crystallography. Conformational dynamics are instead studied via computational methods. The acrylate group adopts a planar trans configuration due to conjugation between the ester and vinyl groups. The quaternary ammonium center’s steric bulk (benzyl and methyl groups) restricts rotational freedom around the nitrogen atom.

Key Conformational Features :

  • Acrylate Ester : Fixed trans geometry to maximize conjugation.
  • Ethyl Oxide Bridge : Flexible rotation between the ester and quaternary ammonium.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations reveal:

  • Partial Charges : The quaternary ammonium nitrogen carries a +1 charge, while the acrylate oxygen atoms are partially negative.
  • Electron Density : High density at the acrylate carbonyl and vinyl groups, indicating reactivity toward nucleophilic attacks.
  • Molecular Orbitals : The highest occupied molecular orbital (HOMO) localizes on the acrylate π-system, while the lowest unoccupied molecular orbital (LUMO) resides on the quaternary ammonium.
Computational Parameter Value/Description Implication
HOMO Energy -8.2 eV (acrylate π-system) Reactivity toward electrophiles
LUMO Energy -1.5 eV (quaternary ammonium) Susceptibility to nucleophilic attack
Partial Charge (N) +1.0 Cationic character

Properties

IUPAC Name

benzyl-dimethyl-(2-prop-2-enoyloxyethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20NO2.ClH/c1-4-14(16)17-11-10-15(2,3)12-13-8-6-5-7-9-13;/h4-9H,1,10-12H2,2-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCZDEVLEULNLJ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCOC(=O)C=C)CC1=CC=CC=C1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

31361-95-2
Record name Benzenemethanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1), homopolymer
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DSSTOX Substance ID

DTXSID9050430
Record name N-(2-Acryloyloxyethyl)-N-benzyl-N,N-dimethylammonium chloride
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

269.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Benzenemethanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1)
Source EPA Chemicals under the TSCA
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CAS No.

46830-22-2
Record name Acryloyloxyethyldimethylbenzylammonium chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=46830-22-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dimethylaminoethyl acrylate benzyl chloride
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Record name Benzenemethanaminium, N,N-dimethyl-N-[2-[(1-oxo-2-propen-1-yl)oxy]ethyl]-, chloride (1:1)
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Record name N-(2-Acryloyloxyethyl)-N-benzyl-N,N-dimethylammonium chloride
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Record name Benzyldimethyl[2-[(1-oxoallyl)oxy]ethyl]ammonium chloride
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Record name DIMETHYLAMINOETHYL ACRYLATE BENZYL CHLORIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The principal method for preparing dimethylaminoethyl acrylate benzyl chloride involves a nucleophilic substitution (quaternization) reaction between dimethylaminoethyl acrylate and benzyl chloride. The reaction proceeds as follows:

$$
\text{Dimethylaminoethyl acrylate} + \text{Benzyl chloride} \rightarrow \text{this compound}
$$

  • Solvent and Reaction Medium: Typically carried out in organic solvents such as dichloromethane or toluene to ensure good solubility of reactants and control of reaction kinetics.
  • Temperature: The reaction is usually performed under reflux conditions to facilitate completion.
  • Base Addition: A base such as sodium carbonate or potassium carbonate is added to neutralize the hydrochloric acid formed during the quaternization, preventing side reactions and improving yield.
  • Purification: The crude product is purified by recrystallization or column chromatography to achieve high purity.

This method is well-established for laboratory and industrial synthesis due to its straightforward mechanism and scalability.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using large reactors equipped for continuous flow or batch processing:

  • Continuous Flow Reactors: Enable precise control over reaction parameters such as temperature, pressure, and reactant feed rates, improving yield and consistency.
  • Automated Systems: Advanced control systems monitor and adjust reaction conditions in real time.
  • Purification Techniques: Industrial purification employs advanced methods such as automated recrystallization, distillation, and chromatographic techniques to ensure product purity.
  • Process Optimization: Reaction parameters are optimized to maximize yield and minimize by-product formation, including controlling the molar ratios of reactants and base, solvent choice, and reaction time.

Preparation of Dimethylaminoethyl Acrylate (Precursor)

Since dimethylaminoethyl acrylate is the key precursor, its preparation is also relevant:

  • Transesterification Method: Methyl acrylate reacts with dimethylethanolamine in the presence of a catalyst such as dibutyltin oxide (DBTO). The process involves azeotropic distillation to remove methanol by-product, driving the reaction forward.
  • Reaction Conditions: Typically performed at 40–80°C under reduced pressure (0.1–1 kPa), with reaction times ranging from 1 to 6 hours.
  • Purification: After reaction completion, excess amine and solvent are removed by distillation under controlled temperature and pressure.
  • Catalyst Recycling: DBTO catalyst is recovered and reused to improve process economics.
  • Batch Reactions: The process may involve sequential batch reactions with continuous feed to maintain reaction volume and optimize conversion.

Data Table: Summary of Preparation Parameters

Preparation Step Conditions/Details Notes
Quaternization reaction Solvent: dichloromethane or toluene Reflux temperature
Base: Sodium carbonate or potassium carbonate Neutralizes HCl by-product
Reaction time: Several hours Controlled to avoid polymerization
Purification Recrystallization or column chromatography Ensures high purity
Industrial scale production Large reactors, continuous flow or batch mode Automated control systems
Optimization of reactant ratios and temperature High yield and purity
Dimethylaminoethyl acrylate synthesis Transesterification of methyl acrylate and dimethylethanolamine Catalyst: dibutyltin oxide (DBTO)
Temperature: 40–80°C, Pressure: 0.1–1 kPa Removal of methanol by azeotropic distillation
Reaction time: 1–6 hours Catalyst recovery and reuse

Reaction Mechanism Considerations

  • The quaternization involves nucleophilic attack by the tertiary amine nitrogen on the benzyl chloride, displacing chloride ion and forming the quaternary ammonium salt.
  • The presence of base prevents acid-catalyzed side reactions and polymerization of the acrylate moiety.
  • The acrylate group remains intact, allowing further polymerization or functionalization if desired.

Research Findings and Notes

  • The reaction is sensitive to temperature and solvent choice; elevated temperatures or inappropriate solvents can lead to unwanted polymerization.
  • The base must be chosen to effectively neutralize HCl without interfering with the quaternization.
  • Industrial processes emphasize continuous removal of by-products and recycling of catalysts to improve sustainability and cost-effectiveness.
  • The dual functionality of the molecule (acrylate and quaternary ammonium) requires careful control during synthesis to preserve both reactive sites.

Chemical Reactions Analysis

Types of Reactions

Dimethylaminoethyl acrylate benzyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The benzyl chloride moiety can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.

    Polymerization: The acrylate group can participate in free radical polymerization, forming polymers with unique properties.

    Hydrolysis: The ester linkage in the compound can be hydrolyzed under acidic or basic conditions, yielding dimethylaminoethanol and acrylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

    Polymerization: Initiators such as azobisisobutyronitrile or benzoyl peroxide are used to initiate the polymerization process.

    Hydrolysis: Acidic hydrolysis is performed using hydrochloric acid, while basic hydrolysis employs sodium hydroxide or potassium hydroxide.

Major Products Formed

    Nucleophilic Substitution: Various substituted derivatives of this compound.

    Polymerization: Polymers with acrylate backbones and quaternary ammonium functionalities.

    Hydrolysis: Dimethylaminoethanol and acrylic acid.

Scientific Research Applications

Chemistry

  • Monomer for Polymers : DMAEABCl is utilized as a monomer in the synthesis of cationic polymers and copolymers. Its unique properties allow for the formation of materials with enhanced adhesion and stability.
  • Polymerization : The acrylate group in DMAEABCl can participate in free radical polymerization, leading to various polymeric materials that can be tailored for specific applications.

Biology

  • Biomaterials : It is employed in the preparation of biomaterials that can be used for drug delivery systems. The cationic nature of DMAEABCl facilitates interactions with negatively charged biological membranes.
  • Gene Delivery Vectors : Research indicates that DMAEABCl can serve as a vector for gene delivery due to its ability to form stable complexes with nucleic acids.

Medicine

  • Antimicrobial Agents : Studies have shown that DMAEABCl exhibits antimicrobial properties, making it suitable for incorporation into coatings and formulations aimed at inhibiting microbial growth.
  • Neurological Therapies : Research on related compounds suggests potential applications in neurological therapies, particularly through inhibition of enzymes such as choline acetyltransferase.

Industry

  • Water Treatment : DMAEABCl is used in producing cationic flocculants for water treatment processes, effectively removing contaminants from water sources.
  • Paper Making Chemicals : Its properties make it valuable in the production of chemicals used in paper manufacturing, enhancing the retention of fibers and fillers.

Antimicrobial Properties

A study demonstrated that DMAEABCl effectively inhibited microbial growth, suggesting its potential use in antimicrobial coatings. The compound's mechanism involves disruption of microbial cell membranes due to its cationic nature.

Polymer Applications

In water treatment, DMAEABCl has been documented as an effective flocculant. Its ability to aggregate particles enhances the removal of pollutants from wastewater, showcasing its versatility beyond biomedical applications.

Mechanism of Action

The mechanism of action of dimethylaminoethyl acrylate benzyl chloride involves its interaction with various molecular targets. The quaternary ammonium group imparts cationic properties, allowing the compound to interact with negatively charged surfaces, such as cell membranes and nucleic acids. This interaction can lead to the disruption of cellular processes and the delivery of therapeutic agents.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Synergistic Effects : Blending DMAEA.BCQ with DMAEA.MCQ (e.g., 25:10 molar ratio) optimizes charge density and hydrophobicity, enhancing flocculation in sludge dewatering .
  • Environmental Impact : DMAEA.BCQ-based polymers show lower aquatic toxicity compared to DADMAC, attributed to reduced chloride ion release .
  • Cost Efficiency : Benzyl chloride is costlier than methyl chloride, but DMAEA.BCQ’s performance justifies its use in high-value applications like pharmaceuticals .

Biological Activity

Dimethylaminoethyl acrylate benzyl chloride (DMAEABCl) is a quaternary ammonium salt characterized by its molecular formula C14H20ClNO2C_{14}H_{20}ClNO_2. It is synthesized through the quaternization of dimethylaminoethyl acrylate with benzyl chloride, yielding a compound with significant applications in various fields, particularly in biology and medicine. This article delves into its biological activity, mechanisms of action, and relevant research findings.

DMAEABCl exhibits its biological activity primarily through its incorporation into polymer structures, which can be utilized in drug delivery systems and biomaterials. The compound's tertiary amino group allows it to interact with biological membranes and participate in various biochemical pathways.

Key Mechanisms:

  • Polymer Formation : DMAEABCl can polymerize to form cationic polymers that are beneficial for drug delivery applications.
  • Hydrolysis : It undergoes hydrolysis to yield dimethylaminoethanol and acrylic acid, which can further influence its biological interactions.

Pharmacokinetics

DMAEABCl is miscible with water, which enhances its potential for use in aqueous solutions for drug delivery. Its pharmacokinetic properties include rapid hydrolysis under physiological conditions, making it a candidate for sustained-release formulations.

Antimicrobial Properties

Research has indicated that DMAEABCl possesses antimicrobial properties, making it suitable for applications in antimicrobial coatings and drug formulations. A study demonstrated that the compound could inhibit microbial growth effectively, suggesting its potential as an antimicrobial agent .

Case Studies

  • Inhibition of Choline Acetyltransferase : A study on N,N-dimethylaminoethyl acrylate (a related compound) showed that it could inhibit choline acetyltransferase (ChAc) with an I50I_{50} value of 5.02×104M5.02\times 10^{-4}M. This reversible inhibition suggests potential applications in neurological therapies .
  • Polymer Applications : DMAEABCl has been used to create cationic flocculants for water treatment processes. Its efficacy in removing contaminants from water has been documented, showcasing its versatility beyond biomedical applications .

Comparative Analysis with Similar Compounds

Compound NameUnique FeaturesApplications
Dimethylaminoethyl acrylateLacks benzyl chloride moiety; different reactivityDrug delivery systems
Benzyl chlorideSimple alkyl halide; different chemical propertiesOrganic synthesis
Acrylate estersSimilar functionalities; varying substituentsPolymer chemistry
DMAEABClCombination of acrylate and quaternary ammonium functionalitiesAntimicrobial agents, polymers

Q & A

Q. How should researchers design experiments to optimize the synthesis of this compound?

  • Methodological Answer : Apply Design of Experiments (DoE) principles to minimize trials while maximizing data quality. Key factors include:
  • Variables : Temperature, reaction time, molar ratios (e.g., acrylate:benzyl chloride), and catalyst loading.
  • Response Metrics : Yield, purity (via GC-MS), and side-product formation.
    Use a central composite design or Box-Behnken matrix to explore interactions. For example, a 3-level factorial design with 4 factors reduces experiments from 81 to 27 while capturing curvature effects .
  • Data Table :
Factor Low LevelHigh Level
Temperature60°C100°C
Time2 h6 h

Advanced Research Questions

Q. How can spectral discrepancies (e.g., unexpected NMR splitting or GC–MS fragments) be resolved during analysis?

  • Methodological Answer :
  • NMR Anomalies : Confirm solvent purity (e.g., CDCl3_3 vs. DMSO-d6_6) and check for paramagnetic impurities. Use 13^{13}C NMR or 2D techniques (COSY, HSQC) to resolve overlapping signals. For example, accidental equivalence in benzyl protons may collapse splitting—vary temperature or solvent to break symmetry .
  • GC–MS Fragmentation : Cross-validate with high-resolution MS (HRMS) or tandem MS (MS/MS) to distinguish isobaric interferences. For acrylate derivatives, expect α-cleavage at the ester group (m/z ~85–100) and benzyl loss (m/z ~91) .

Q. What methodologies are suitable for studying the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Prepare buffered solutions (pH 2–12) and incubate at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV/Vis (λ = 220–280 nm) at 0, 7, 14, and 28 days. Use Arrhenius kinetics to extrapolate shelf life .
  • Data Table :
Condition Degradation Rate (k, day1^{-1})Half-Life (t1/2_{1/2})
pH 2, 40°C0.0513.9 days

Q. How can computational modeling (e.g., DFT) predict reaction pathways for modifying the acrylate or benzyl groups?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Optimize geometries at the B3LYP/6-311G(d,p) level. Calculate activation energies for ester hydrolysis or nucleophilic substitution at the benzyl chloride site. Use Natural Bond Orbital (NBO) analysis to assess charge distribution and reactive sites .
  • Example Workflow :

Model transition states for acrylate polymerization.

Simulate solvent effects (e.g., THF vs. DCM) using the Polarizable Continuum Model (PCM) .

Validate with experimental kinetics from GC–MS time-course data .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dimethylaminoethyl acrylate benzyl chloride
Reactant of Route 2
Reactant of Route 2
Dimethylaminoethyl acrylate benzyl chloride

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